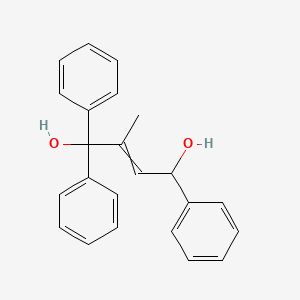
2-Methyl-1,1,4-triphenylbut-2-ene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,1,4-triphenylbut-2-ene-1,4-diol is an organic compound characterized by its unique structure, which includes a butene backbone substituted with methyl and phenyl groups, and two hydroxyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1,4-triphenylbut-2-ene-1,4-diol typically involves multi-step organic reactions. One common method includes the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene structure . The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is typically carried out in an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,1,4-triphenylbut-2-ene-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-Methyl-1,1,4-triphenylbut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1,1,4-triphenylbut-2-ene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,1,4-triphenylbutane-1,4-diol: Similar structure but lacks the double bond.
1,1,4-Triphenylbut-2-ene-1,4-diol: Similar structure but lacks the methyl group.
2-Methyl-1,1,4-triphenylbut-2-ene: Similar structure but lacks the hydroxyl groups.
Uniqueness
2-Methyl-1,1,4-triphenylbut-2-ene-1,4-diol is unique due to the presence of both hydroxyl groups and a double bond, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
62117-89-9 |
|---|---|
Molecular Formula |
C23H22O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-methyl-1,1,4-triphenylbut-2-ene-1,4-diol |
InChI |
InChI=1S/C23H22O2/c1-18(17-22(24)19-11-5-2-6-12-19)23(25,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17,22,24-25H,1H3 |
InChI Key |
XCBKPUNQGATEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C1=CC=CC=C1)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















